![molecular formula C20H21N5O3 B4284985 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide](/img/structure/B4284985.png)
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide
Overview
Description
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide, commonly known as BODIPY, is a fluorescent dye and a widely used tool in scientific research. It is a derivative of benzoxadiazole and is synthesized through a series of chemical reactions. BODIPY has various applications in scientific research, including imaging and detection of biological molecules, drug discovery, and bioanalytical chemistry.
Mechanism of Action
The mechanism of action of BODIPY is based on its fluorescent properties. BODIPY has a unique structure that allows it to absorb light at a specific wavelength and emit light at a longer wavelength. This property is known as fluorescence. When BODIPY is excited by light, it emits light at a longer wavelength, which can be detected using a fluorescence microscope or a spectrophotometer. The intensity of fluorescence is proportional to the amount of BODIPY present, making it an excellent tool for quantification.
Biochemical and Physiological Effects:
BODIPY has minimal biochemical and physiological effects, making it an ideal tool for scientific research. It is non-toxic and does not interfere with cellular processes. Additionally, BODIPY is stable under various conditions, including pH and temperature changes, making it an ideal tool for imaging and detection.
Advantages and Limitations for Lab Experiments
BODIPY has various advantages for lab experiments, including its high sensitivity, specificity, and versatility. It can be used to detect a wide range of biomolecules and can be easily modified to improve its properties. Additionally, BODIPY is easy to use and does not require any specialized equipment. However, BODIPY has some limitations, including its cost and availability. BODIPY is relatively expensive and may not be accessible to all researchers. Additionally, the synthesis of BODIPY is time-consuming and requires specialized skills and equipment.
Future Directions
There are various future directions for BODIPY research, including the development of new derivatives with improved properties and the application of BODIPY in vivo. BODIPY has shown promise in the detection of cancer cells and could be used in cancer diagnosis and treatment. Additionally, BODIPY could be used in the development of new drugs, including targeted therapies. Further research is needed to explore the full potential of BODIPY in scientific research.
Conclusion:
In conclusion, 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide, commonly known as BODIPY, is a fluorescent dye and a widely used tool in scientific research. It has various applications in imaging and detection of biological molecules, drug discovery, and bioanalytical chemistry. BODIPY has minimal biochemical and physiological effects, making it an ideal tool for scientific research. However, it has some limitations, including its cost and availability. Future research on BODIPY could lead to the development of new derivatives with improved properties and the application of BODIPY in vivo.
Scientific Research Applications
BODIPY has various applications in scientific research, including imaging and detection of biological molecules, drug discovery, and bioanalytical chemistry. BODIPY is widely used as a fluorescent probe to study cellular processes such as protein-protein interactions, enzyme activity, and gene expression. It is also used in the detection of biomolecules such as DNA, RNA, and proteins. BODIPY is an essential tool in drug discovery as it can be used to screen compounds for their ability to bind to specific targets. Additionally, BODIPY is used in bioanalytical chemistry for the detection and quantification of various analytes.
properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzoxadiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14(26)15-5-7-16(8-6-15)25-11-9-24(10-12-25)13-19(27)21-17-3-2-4-18-20(17)23-28-22-18/h2-8H,9-13H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSLWRZHQKKREK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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